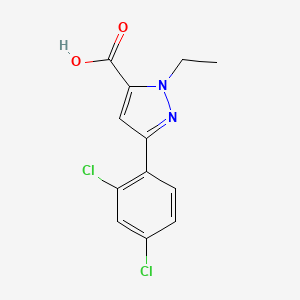

5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

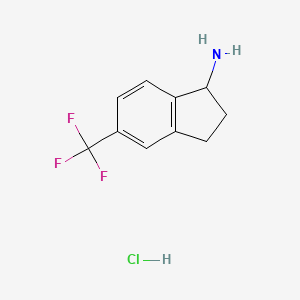

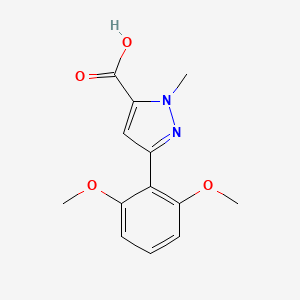

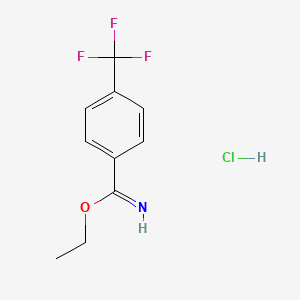

The compound “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 3,4-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms at the 3rd and 4th positions .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, 3,4-Dichlorophenyl isocyanate, a related compound, is used as a chemical intermediate in organic synthesis . A patent describes a process for preparing sertraline hydrochloride from sertralone, which may provide insights into the synthesis of related compounds . Another patent describes a method for preparing 3, 4-dichloro phenyl isocyanate, which could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl group, and a 3,4-dichlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring and the 3,4-dichlorophenyl group. For instance, imidazole, a related compound, is known to exhibit a broad range of chemical and biological properties . Similarly, 3,4-Dichlorophenyl isocyanate is used as a chemical intermediate and in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is a versatile molecule with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used to study the biochemical and physiological effects of compounds, as well as to study the mechanism of action of certain drugs. In addition, this compound has been used in drug development, as it can be used to test the efficacy of potential drugs.

Wirkmechanismus

Target of Action

The compound “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an algicide and herbicide that inhibits photosynthesis . Therefore, it’s plausible that the compound might also target the photosynthetic machinery in plants and algae.

Mode of Action

DCMU, a structurally related compound, blocks the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to turn light energy into chemical energy . It’s possible that “this compound” might have a similar mode of action.

Biochemical Pathways

The inhibition of photosynthesis by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This could lead to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .

Pharmacokinetics

DCMU is a solid compound that is slightly soluble in water , which could affect its absorption and distribution in the environment.

Result of Action

The inhibition of photosynthesis can lead to a decrease in plant growth and productivity. In the case of algae, this could result in a decrease in algal blooms, which could have various ecological impacts .

Action Environment

The action of “this compound” could be influenced by various environmental factors. For instance, its solubility might affect its distribution in aquatic environments. Furthermore, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .

Vorteile Und Einschränkungen Für Laborexperimente

5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Furthermore, it has a wide range of applications, making it a versatile compound for use in research. However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound, and it can be difficult to control the reaction conditions. In addition, it is not very stable in solution, and it can degrade quickly.

Zukünftige Richtungen

In the future, 5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid could be used to develop new drugs, as well as to study the mechanism of action of existing drugs. It could also be used to study the biochemical and physiological effects of compounds on various organisms. Additionally, this compound could be used to develop new synthesis methods, as well as to improve existing methods. Finally, this compound could be used to develop new pesticides, dyes, and other compounds for use in a variety of applications.

Synthesemethoden

5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction is the most commonly used method for the synthesis of this compound. In the Grignard reaction, a Grignard reagent is added to a halogenated aromatic compound, such as 3,4-dichlorophenol. The reaction produces a mixture of products, which can then be separated and purified by column chromatography.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-16-11(12(17)18)6-10(15-16)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNMWMOQUFVLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)